molecular formula C16H22ClNO2 B4439537 4-[4-(2,5-dimethylphenoxy)but-2-yn-1-yl]morpholine hydrochloride

4-[4-(2,5-dimethylphenoxy)but-2-yn-1-yl]morpholine hydrochloride

Cat. No. B4439537
M. Wt: 295.80 g/mol
InChI Key: HGZGOHPEQFEQMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(2,5-dimethylphenoxy)but-2-yn-1-yl]morpholine hydrochloride, also known as DIBOM, is a chemical compound that has been widely used in scientific research for its potential as a therapeutic agent. This compound has shown promise in various studies for its ability to inhibit the growth of cancer cells and has been investigated for its potential use in the treatment of other diseases.

Mechanism of Action

The mechanism of action of 4-[4-(2,5-dimethylphenoxy)but-2-yn-1-yl]morpholine hydrochloride involves its ability to inhibit the activity of the enzyme histone deacetylase (HDAC). HDAC plays a role in regulating gene expression, and its inhibition by 4-[4-(2,5-dimethylphenoxy)but-2-yn-1-yl]morpholine hydrochloride leads to the activation of genes that promote cell death and inhibit cell proliferation.
Biochemical and Physiological Effects:
4-[4-(2,5-dimethylphenoxy)but-2-yn-1-yl]morpholine hydrochloride has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit their proliferation and migration. In addition, 4-[4-(2,5-dimethylphenoxy)but-2-yn-1-yl]morpholine hydrochloride has been found to have anti-inflammatory effects, which may contribute to its potential therapeutic use in other diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[4-(2,5-dimethylphenoxy)but-2-yn-1-yl]morpholine hydrochloride in lab experiments is its ability to selectively target cancer cells while leaving normal cells unaffected. However, one limitation is that 4-[4-(2,5-dimethylphenoxy)but-2-yn-1-yl]morpholine hydrochloride has low solubility in water, which may affect its bioavailability and limit its effectiveness in vivo.

Future Directions

There are several potential future directions for the use of 4-[4-(2,5-dimethylphenoxy)but-2-yn-1-yl]morpholine hydrochloride in scientific research. One area of interest is its use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another potential direction is the investigation of 4-[4-(2,5-dimethylphenoxy)but-2-yn-1-yl]morpholine hydrochloride's use in other diseases, such as inflammatory disorders and neurodegenerative diseases. Further studies are needed to fully understand the potential therapeutic benefits and limitations of 4-[4-(2,5-dimethylphenoxy)but-2-yn-1-yl]morpholine hydrochloride.

Scientific Research Applications

4-[4-(2,5-dimethylphenoxy)but-2-yn-1-yl]morpholine hydrochloride has been investigated for its potential as a therapeutic agent in various studies. In vitro studies have shown that 4-[4-(2,5-dimethylphenoxy)but-2-yn-1-yl]morpholine hydrochloride has the ability to inhibit the growth of cancer cells, including breast cancer, lung cancer, and leukemia. In vivo studies in mice have also shown promising results, with 4-[4-(2,5-dimethylphenoxy)but-2-yn-1-yl]morpholine hydrochloride inhibiting tumor growth and improving survival rates.

properties

IUPAC Name

4-[4-(2,5-dimethylphenoxy)but-2-ynyl]morpholine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2.ClH/c1-14-5-6-15(2)16(13-14)19-10-4-3-7-17-8-11-18-12-9-17;/h5-6,13H,7-12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGZGOHPEQFEQMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC#CCN2CCOCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.